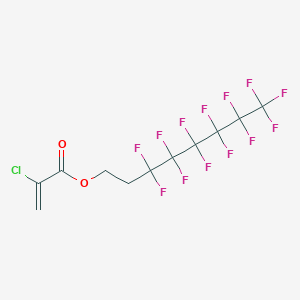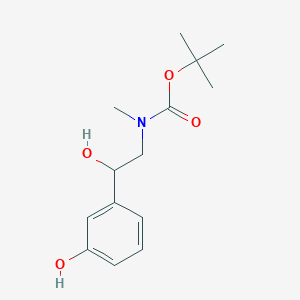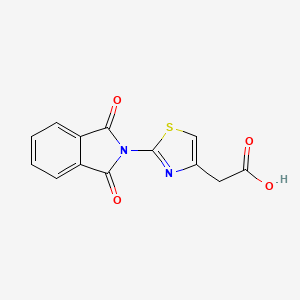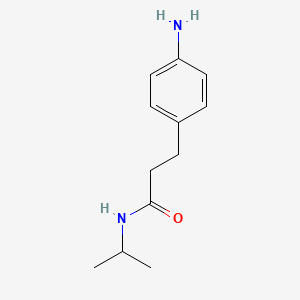
6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione ; chlorhydrate est un composé chimique de formule moléculaire C12H15ClN4O4S et d'une masse moléculaire de 346,79 . Ce composé est connu pour ses applications dans la recherche biochimique et pharmaceutique, en particulier dans l'étude de la protéomique .
Méthodes De Préparation
La synthèse de 6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione ; chlorhydrate implique plusieurs étapes. Une voie de synthèse courante comprend la réaction de la quinoxaline-2,3-dione avec la pipérazine en présence d'un agent sulfonylant. Les conditions de réaction impliquent généralement l'utilisation d'un solvant tel que le dichlorométhane ou le diméthylformamide, et la réaction est effectuée à température ambiante ou à des températures légèrement élevées .
En production industrielle, la synthèse peut être mise à l'échelle en utilisant des conditions de réaction similaires mais avec des paramètres optimisés pour assurer des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la reproductibilité du processus de synthèse.
Analyse Des Réactions Chimiques
6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione ; chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés de sulfone.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés de quinoxaline réduits.
Substitution : Les réactions de substitution nucléophile peuvent se produire sur le cycle de pipérazine, où des nucléophiles tels que les amines ou les thiols peuvent remplacer le groupe sulfonyle, formant de nouveaux dérivés.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione ; chlorhydrate a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéiques, en particulier dans la recherche en protéomique.
Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de 6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. Cette inhibition peut entraîner divers effets biologiques, selon l'enzyme ou le récepteur spécifique ciblé.
Mécanisme D'action
The mechanism of action of 6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparaison Avec Des Composés Similaires
6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione ; chlorhydrate peut être comparé à d'autres composés similaires, tels que :
6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione : Ce composé ne possède pas le groupe chlorhydrate, ce qui peut affecter sa solubilité et sa réactivité.
Dérivés de pipérazine : Ces composés partagent la structure cyclique de la pipérazine mais peuvent avoir des substituants différents, ce qui entraîne des variations de leurs propriétés chimiques et biologiques.
Dérivés de quinoxaline : Ces composés possèdent la structure de base de la quinoxaline mais peuvent différer dans leurs substituants, affectant ainsi leur réactivité et leurs applications.
La particularité de 6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione ; chlorhydrate réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H13ClN4O4S |
|---|---|
Poids moléculaire |
344.77 g/mol |
Nom IUPAC |
6-piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride |
InChI |
InChI=1S/C12H12N4O4S.ClH/c17-11-12(18)15-10-7-8(1-2-9(10)14-11)21(19,20)16-5-3-13-4-6-16;/h1-2,7,13H,3-6H2;1H |
Clé InChI |
QUKCRCPLQVRYFH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)S(=O)(=O)C2=CC3=NC(=O)C(=O)N=C3C=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)


![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)





![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)
![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)
